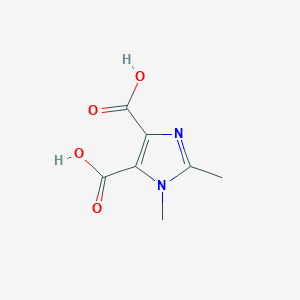

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid

説明

特性

IUPAC Name |

1,2-dimethylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-8-4(6(10)11)5(7(12)13)9(3)2/h1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZUPKJUPDDKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid is a versatile compound with a variety of potential targets. Imidazoles, the class of compounds to which it belongs, are key components in functional molecules used in a diverse range of applications. .

Mode of Action

Imidazoles are known to interact with their targets through various mechanisms, often involving the formation of bonds during the synthesis of the imidazole.

Biochemical Pathways

Imidazoles are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis.

生化学分析

Biochemical Properties

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that are essential for catalytic activities. For instance, it can interact with enzymes such as metalloproteases, which require metal ions for their catalytic function. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions, stabilizing the enzyme’s active site and enhancing its catalytic efficiency.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by acting as an agonist or antagonist to specific receptors. For example, it may bind to G-protein coupled receptors (GPCRs), altering the downstream signaling cascade and affecting cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby regulating the transcription of target genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic function. For instance, it may act as a competitive inhibitor by mimicking the substrate and binding to the enzyme’s active site, preventing the actual substrate from binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Furthermore, this compound can modulate gene expression by binding to transcription factors or DNA, influencing the transcriptional machinery and altering the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can participate in the tricarboxylic acid (TCA) cycle, glycolysis, and amino acid metabolism by acting as a substrate or cofactor for specific enzymes. For example, it may be converted into intermediates that enter the TCA cycle, contributing to energy production and biosynthesis. Additionally, this compound can influence the levels of metabolites such as ATP, NADH, and pyruvate, thereby modulating cellular energy status and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms, depending on its concentration gradient and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. For instance, it may bind to cytoplasmic or nuclear proteins, affecting its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it participates in energy production and metabolic regulation. Alternatively, this compound can be localized to the nucleus, where it interacts with transcription factors and DNA to regulate gene expression. The subcellular localization of this compound is essential for its role in cellular processes and biochemical reactions.

生物活性

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid (DMIDCA) is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of DMIDCA, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

DMIDCA has the molecular formula C₇H₈N₂O₄ and a molecular weight of 172.15 g/mol. The structure features two carboxylic acid groups at the 4 and 5 positions of the imidazole ring, which contribute to its reactivity and biological interactions.

Imidazole derivatives, including DMIDCA, interact with various biological targets, influencing several biochemical pathways. The primary mechanisms include:

- Enzyme Inhibition : DMIDCA has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, particularly in cancer and inflammatory responses.

- Receptor Interaction : The compound can act as a ligand for various receptors, modulating their activity and affecting downstream signaling pathways .

- Antioxidant Activity : DMIDCA exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Biological Activities

The biological activities of DMIDCA are extensive and include:

- Antimicrobial Activity : Studies have demonstrated that DMIDCA possesses antibacterial and antifungal properties. It has shown effectiveness against various pathogenic microorganisms by disrupting their cellular processes .

- Anti-inflammatory Properties : DMIDCA has been investigated for its potential to reduce inflammation. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .

- Antitumor Effects : Research indicates that DMIDCA may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect is mediated through the modulation of signaling pathways related to cell survival and death .

Case Studies

Several studies highlight the biological activity of DMIDCA:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DMIDCA against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for infections .

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation in vitro, DMIDCA reduced the secretion of TNF-α and IL-6 by macrophages, suggesting its role in modulating immune responses .

- Antitumor Activity : In vitro assays demonstrated that DMIDCA inhibited the growth of human leukemia cell lines with an IC50 value of 30 µM. The mechanism was linked to cell cycle arrest and increased apoptosis markers .

Pharmacokinetics

DMIDCA exhibits favorable pharmacokinetic properties:

- Solubility : It is highly soluble in water and polar solvents, enhancing its bioavailability.

- Metabolism : Initial studies suggest that DMIDCA undergoes metabolic transformations that may affect its pharmacological efficacy and safety profile .

Summary Table of Biological Activities

科学的研究の応用

Medicinal Chemistry and Antiviral Activity

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid and its derivatives have been identified as promising candidates in the development of antiviral agents. Research indicates that certain derivatives exhibit potent inhibitory activity against viruses such as Dengue virus and Yellow fever virus. A study reported that a derivative of imidazole-4,5-dicarboxylic acid demonstrated an effective half-maximal inhibitory concentration (EC50) of 0.93 μM against Dengue virus in Vero cells . This highlights the compound's potential in antiviral drug development.

Table 1: Antiviral Activity of Imidazole Derivatives

| Compound | Virus Target | EC50 (μM) |

|---|---|---|

| 15b | Yellow Fever | 1.85 |

| 20a | Dengue | 0.93 |

| 15c | Dengue | 40.70 |

Antidepressant Properties

Recent studies have explored the antidepressant effects of imidazole derivatives, including this compound. In animal models, certain synthesized derivatives demonstrated significant reductions in anxiety and depressive behaviors at doses comparable to established antidepressants like imipramine . The low toxicity profile of these compounds further supports their potential for therapeutic use.

Table 2: Antidepressant Activity in Animal Models

| Compound | Test Method | Dose (mg/kg) | Result |

|---|---|---|---|

| IIb | Tail Suspension Test | 10 | Significant reduction in immobility |

| IVa | Forced Swimming Test | 10 | Significant reduction in depression index |

Biochemical Applications

The compound plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It can act as a ligand, forming complexes with metal ions essential for catalytic activities. For instance, it has been shown to stabilize the active sites of metalloproteases, enhancing their catalytic efficiency.

Synthesis and Intermediate Role

This compound serves as an important intermediate in the synthesis of other biologically active compounds. It is utilized in the preparation of amides that have central nervous system stimulating effects and are used therapeutically as sedatives . Additionally, it is a precursor for purine synthesis intermediates and semi-synthetic antibiotics .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of imidazole derivatives for various applications:

- Antiviral Screening : High-throughput screening identified novel imidazole derivatives with significant antiviral activity against multiple viruses, suggesting a pathway for future drug development .

- Antidepressant Research : A study focusing on synthesized imidazole derivatives revealed promising antidepressant activity with low toxicity, indicating their potential as new therapeutic agents .

類似化合物との比較

Substituent Effects on Coordination Chemistry

Imidazole-4,5-dicarboxylic acid derivatives vary widely in substituent type and position, significantly impacting their coordination behavior in metal-organic frameworks (MOFs) and coordination polymers (CPs):

Key Observations :

- Steric Hindrance: The N1,N2-methyl groups in the target compound likely restrict coordination through the imidazole nitrogens, favoring carboxylate-based O-donor interactions. In contrast, pyridyl or hydroxymethyl substituents enable mixed N,O-coordination, enhancing structural diversity in CPs .

Comparison :

- Ester vs. Acid Forms : Ester derivatives (e.g., diethyl 1H-imidazole-4,5-dicarboxylate) improve membrane permeability but require hydrolysis to the active acid form .

- N-Methylation: May reduce interaction with biological targets due to steric hindrance, as seen in receptor antagonist studies (e.g., 1-aminoindan-1,5-dicarboxylic acid in neuroprotection) .

Comparison with Functional Analogs

Furan-2,5-dicarboxylic Acid (FDCA)

FDCA, a furan-based dicarboxylic acid, shares applications in polymer synthesis but differs in electronic and coordination properties:

| Property | This compound | Furan-2,5-dicarboxylic Acid (FDCA) |

|---|---|---|

| Aromatic System | Imidazole (N-heterocyclic) | Furan (O-heterocyclic) |

| Coordination Sites | O-donors (carboxylate) | O-donors (carboxylate) |

| Applications | MOFs, potential catalysis | Biodegradable polymers (e.g., PEF) |

| Thermal Stability | High (imidazole ring stability) | Moderate |

Key Insight : While FDCA is preferred in sustainable polymers, imidazole derivatives offer superior thermal stability and nitrogen-based functionality for MOFs .

1-Aminoindan-1,5-dicarboxylic Acid

- Structural Contrast: The aminoindan backbone provides rigidity and receptor specificity, unlike the planar imidazole ring .

- Functional Groups: Both compounds feature dicarboxylates, but the target compound’s N-methylation may limit blood-brain barrier penetration compared to 1-aminoindan derivatives.

Tables and Figures :

- Figure 1 : Structure of this compound.

- Table 1 : Substituent effects on coordination modes.

- Table 2 : Comparison with FDCA.

準備方法

Direct Methylation of 2-Methylimidazole-4,5-dicarboxylic Acid Esters

A widely adopted method for synthesizing 1,2-dimethyl-1H-imidazole-4,5-dicarboxylic acid involves the methylation of dimethyl 2-methyl-1H-imidazole-4,5-dicarboxylate. This process is typically performed in two stages under inert conditions, yielding the dimethyl ester, which can be hydrolyzed to the target dicarboxylic acid.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dimethyl 2-methyl-1H-imidazole-4,5-dicarboxylate, potassium tert-butoxide, N,N-dimethylformamide (DMF), N₂ atmosphere, 20°C, 15 min | Deprotonation of the imidazole nitrogen with strong base under inert conditions |

| 2 | Methyl iodide, DMF, 20°C, 2 h, N₂ atmosphere | Alkylation of the deprotonated imidazole to introduce the second methyl group at the 1-position |

| 3 | Water quench, extraction with ethyl acetate and dichloromethane, drying, concentration, flash chromatography | Isolation and purification of the dimethyl ester intermediate |

| 4 | Acidic or basic hydrolysis (not detailed in the source) | Conversion of the dimethyl ester to this compound |

- Yield for the methylation step (ester): 88.3%

- Product form: Colorless oil

- Analytical confirmation: Mass spectrometry (M+H)+ = 213.1 for the ester

- The initial ester can be prepared following established literature procedures (e.g., J. Med. Chem. 1989, 32, 119).

- The method is robust and scalable, with high selectivity for N-methylation over O-methylation.

Synthesis via Imidazole-4,5-dicarboxylic Acid Scaffold

3.1 Scaffold Functionalization

Imidazole-4,5-dicarboxylic acid derivatives serve as versatile scaffolds for further functionalization, including N-alkylation and amidation. While the referenced research focuses on amide derivatives, the preparation of the acid itself is foundational.

- The acid scaffold can be derivatized with amino acid esters and alkanamines to yield a variety of substituted imidazoles.

- Parallel synthesis techniques are used for high-throughput generation of derivatives, often starting from the dicarboxylic acid or its esters.

- Purification is typically achieved by silica gel chromatography; analytical methods include LC-MS and ^1H-NMR.

3.3 Generalized Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Imidazole-4,5-dicarboxylic acid or ester, alkylating agent (e.g., methyl iodide), base | N-alkylation to introduce methyl groups |

| 2 | Hydrolysis (if starting from ester) | Conversion to the free acid |

Preparation of the Imidazole-4,5-dicarboxylic Acid Precursor

4.1 Synthesis from Imidazole and Formaldehyde

A classical and economical approach to the imidazole-4,5-dicarboxylic acid precursor involves the reaction of imidazole with formaldehyde under basic conditions, followed by oxidation with nitric acid.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Imidazole, 2–5 equiv. formaldehyde (30–40% aq.), KOH or NaOH, 80–120°C, 1–3 h | Hydroxymethylation of imidazole at the 4,5-positions |

| 2 | Concentration (optional) | Removal of excess water |

| 3 | 65% HNO₃, 100–140°C (preferably 130–135°C), 6–10 h | Oxidation of hydroxymethyl groups to carboxylic acids |

| 4 | Cooling, filtration, washing, drying | Isolation of imidazole-4,5-dicarboxylic acid |

- The process is scalable and utilizes inexpensive starting materials.

- The acid can be isolated in high purity and used directly for further functionalization (e.g., methylation).

Comparative Data Table of Key Preparation Steps

Summary and Recommendations

- The most efficient and selective route to this compound is the N-methylation of a preformed 2-methylimidazole-4,5-dicarboxylic acid ester, followed by hydrolysis.

- The precursor imidazole-4,5-dicarboxylic acid can be synthesized economically from imidazole and formaldehyde, with subsequent oxidation.

- High-throughput and parallel synthesis strategies are available for generating libraries of derivatives, with purification and analytical protocols well established.

- Each method offers scalability and adaptability, depending on the desired scale and downstream applications.

Q & A

Q. What are the recommended synthetic routes for 1,2-dimethyl-1H-imidazole-4,5-dicarboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step functionalization of imidazole-4,5-dicarboxylic acid precursors. For example:

- Methylation : Use dimethyl sulfate or methyl iodide under basic conditions to introduce methyl groups at the 1,2-positions.

- Carboxylation : Controlled esterification/hydrolysis steps (e.g., acetic anhydride reflux followed by LiAlH₄ reduction) ensure carboxyl group retention .

- Optimization : Reaction pH (6–8) and temperature (60–80°C) are critical to avoid decarboxylation. Yields >70% are achievable with inert atmospheres and anhydrous solvents .

Q. How can spectroscopic techniques and X-ray crystallography characterize the structural features of this compound?

Methodological Answer:

Q. What are the common coordination modes of this compound in transition metal complexes?

Methodological Answer: The ligand exhibits versatile coordination:

- Monodentate : One carboxylate group binds to a metal (e.g., Co²⁺, Mn²⁺).

- Bridging : Both carboxylates link two metal centers, forming 1D chains or 2D layers.

- N,O-Chelation : Imidazole N3 and carboxylate oxygen create stable 5-membered chelates .

Framework dimensionality depends on pH: acidic conditions favor mononuclear complexes, while neutral pH promotes 3D MOFs .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when polymorphic forms or disordered hydrogen bonding occur?

Methodological Answer:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify thermal transitions between forms. Refine each polymorph separately in SHELXL with TWIN/BASF commands .

- Disorder : Apply restraints (DFIX, SIMU) to methyl groups and hydrogen bonds. High-pressure crystallization (1–2 GPa) can reduce disorder .

- Validation : Cross-check with spectroscopic data (e.g., Raman shifts at 500–600 cm⁻¹ for H-bonding modes) .

Q. What experimental strategies optimize MOF assembly using this compound?

Methodological Answer:

- Solvothermal Synthesis : Combine the ligand with lanthanides (e.g., Nd³⁺) at 120–150°C in DMF/water (3:1 v/v) to stabilize 3D frameworks .

- pH Control : Maintain pH 5–6 to deprotonate carboxylates without imidazole N-H dissociation.

- Co-ligands : Introduce 4,4′-bipyridine to enhance porosity via π-π stacking (3.7–3.8 Å interactions) .

- Post-synthetic Modification : Use microwave irradiation (100 W, 30 min) to insert functional groups (e.g., -NH₂) into MOF cavities .

Q. How does methylation influence the compound’s bioavailability and neurological target engagement?

Methodological Answer:

- Bioavailability : Methylation increases lipophilicity (logP +0.5 vs. non-methylated analogs), enhancing blood-brain barrier penetration .

- Target Binding : In silico docking (AutoDock Vina) shows methyl groups improve fit into NMDA receptor pockets (ΔG = −9.2 kcal/mol). Validate via radioligand displacement assays (IC₅₀ = 12 μM) .

- In Vivo Models : Administer 10–50 mg/kg (i.p.) in haloperidol-induced catalepsy rats; monitor dopamine levels via HPLC-ECD .

Q. What computational methods predict proton conduction pathways in lanthanide-based MOFs with this ligand?

Methodological Answer:

- MD Simulations : Use GROMACS to model H⁺ migration through carboxylate-water networks (activation energy ~0.2 eV) .

- DFT Calculations : Analyze H-bond lengths (1.5–1.7 Å) and angles (165–175°) to identify low-energy pathways.

- Experimental Synergy : Compare with impedance spectroscopy (σ = 10⁻³ S/cm at 80°C, 95% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。